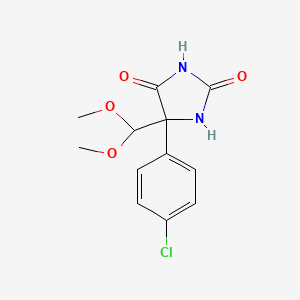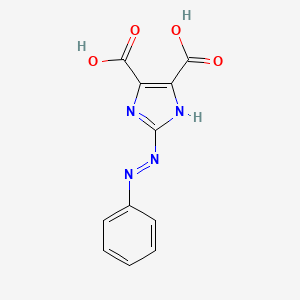
2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a phenylhydrazinylidene group attached to the imidazole ring, which also contains two carboxylic acid groups at the 4 and 5 positions. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid typically involves the reaction of phenylhydrazine with imidazole-4,5-dicarboxylic acid under specific conditions. One common method involves the use of hydrothermal or solvothermal conditions, where the reactants are heated in a solvent at high pressure . This method allows for the formation of the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
化学反应分析
Types of Reactions
2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenylhydrazinylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole-4,5-dicarboxylic acid derivatives, while reduction can produce hydrazine derivatives.
科学研究应用
2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
作用机制
The mechanism of action of 2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The phenylhydrazinylidene group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The carboxylic acid groups also play a role in its reactivity and interaction with other molecules .
相似化合物的比较
Similar Compounds
2-(2-Carboxyphenyl)-4,5-imidazole dicarboxylic acid: This compound has similar structural features but with a carboxyphenyl group instead of a phenylhydrazinylidene group.
Imidazole-4,5-dicarboxylic acid: Lacks the phenylhydrazinylidene group but shares the imidazole ring and carboxylic acid groups.
Uniqueness
The presence of the phenylhydrazinylidene group in 2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid imparts unique chemical and physical properties, making it distinct from other similar compounds. This group enhances its ability to coordinate with metal ions and participate in various chemical reactions, broadening its range of applications .
属性
CAS 编号 |
5467-45-8 |
|---|---|
分子式 |
C11H8N4O4 |
分子量 |
260.21 g/mol |
IUPAC 名称 |
2-phenyldiazenyl-1H-imidazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C11H8N4O4/c16-9(17)7-8(10(18)19)13-11(12-7)15-14-6-4-2-1-3-5-6/h1-5H,(H,12,13)(H,16,17)(H,18,19) |
InChI 键 |
FNLIQOLPTIMLOZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=NC(=C(N2)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14735777.png)
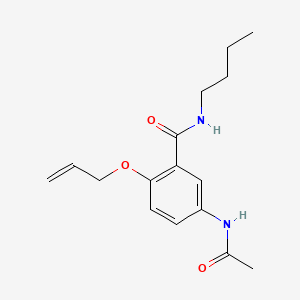
![3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone](/img/structure/B14735793.png)
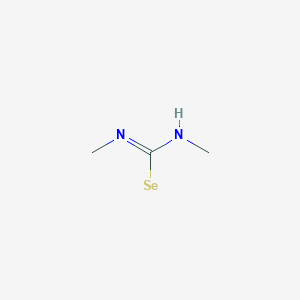
![Methyl bicyclo[2.2.1]hepta-2,5-diene-7-carboxylate](/img/structure/B14735802.png)
![4-(Propan-2-yl)-3,4-dihydro[1,1'-biphenyl]-4-amine](/img/structure/B14735811.png)
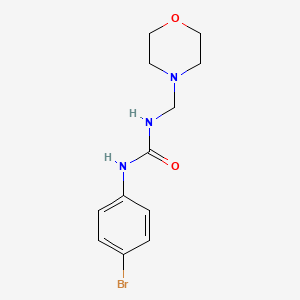
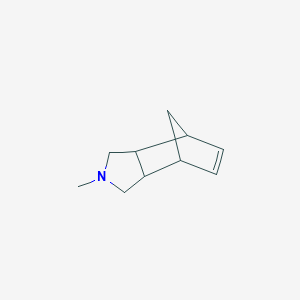
![Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate](/img/structure/B14735827.png)
![[4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid](/img/structure/B14735830.png)
![3-Buten-2-one, 4-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B14735834.png)

